4-(Methylsulfonyl)-2-nitroaniline chemical properties
4-(Methylsulfonyl)-2-nitroaniline chemical properties
An In-Depth Technical Guide to 4-(Methylsulfonyl)-2-nitroaniline: Properties, Synthesis, and Applications
Introduction: A Molecule of Strategic Importance
4-(Methylsulfonyl)-2-nitroaniline is a highly functionalized aromatic compound that serves as a critical building block in modern organic synthesis. Its strategic importance stems from the unique electronic interplay between its three substituents: a nucleophilic amino group, a strongly electron-withdrawing nitro group, and an equally potent electron-withdrawing methylsulfonyl (mesyl) group. This specific arrangement on the benzene ring imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of pharmaceuticals, dyes, and advanced materials. This guide provides a comprehensive overview of its chemical properties, established synthetic methodologies, reactivity, and key applications for professionals in research and drug development.
Physicochemical and Structural Properties
The physical and chemical characteristics of 4-(Methylsulfonyl)-2-nitroaniline are foundational to its handling, reactivity, and application. These properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 21731-56-6 | [1][2] |
| Molecular Formula | C₇H₈N₂O₄S | [1][2][3] |
| Molecular Weight | 216.21 g/mol | [1][2][3] |
| Appearance | Solid | [2] |
| Purity | Typically ≥97% | [1][2] |
| InChI | InChI=1S/C7H8N2O4S/c1-14(12,13)5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3 | [2][3] |
| InChIKey | NDZFWKZHVAUUTN-UHFFFAOYSA-N | [2][3] |
| Canonical SMILES | CS(=O)(=O)C1=CC=C(C(=C1)N)N(=O)=O | [3] |
Synthesis and Mechanistic Insights
The preparation of 4-(Methylsulfonyl)-2-nitroaniline can be achieved through several synthetic routes, each with distinct advantages. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction.
Key Synthetic Strategies
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Nitration of a Sulfonylated Precursor: A common method involves the nitration of 2-methylsulfonylaniline. The powerful electron-withdrawing nature of the methylsulfonyl group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions.[4]
-
Sulfonylation of a Nitro Precursor: An alternative approach is the direct sulfonylation of 2-nitroaniline using a methylsulfonylating agent like methylsulfonyl chloride.[4]
-
Multi-step Synthesis from Substituted Anilines: A versatile laboratory-scale synthesis can begin with 4-methylaniline. This route involves a sequence of protection, nitration, and deprotection steps to achieve the desired regiochemistry.[4][5] The amino group is first protected to prevent unwanted side reactions and to modulate its directing effect during the subsequent nitration step.
Exemplary Laboratory Protocol: Synthesis from 4-Methylaniline
This protocol details a common multi-step synthesis, highlighting the rationale behind each procedural choice.
Step 1: Protection of the Amino Group The highly activating amino group in 4-methylaniline is first protected as a carbamate. This is crucial to prevent oxidation during nitration and to control the regioselectivity of the reaction. Using ethyl chloroformate is a standard and efficient method for this transformation.[5][6]
-
Procedure: 4-methylaniline is dissolved in a suitable solvent (e.g., 1,4-dioxane). Ethyl chloroformate is added, often in the presence of a mild base to neutralize the HCl byproduct, to form N-(p-tolyl)ethyl carbamate.[5][6] The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
Step 2: Regioselective Nitration The protected intermediate is then nitrated. The directing effects of the substituents guide the nitro group to the position ortho to the original amino group. Tert-butyl nitrite, in the presence of a copper catalyst, can serve as an effective nitrating agent under controlled conditions.[5]
-
Procedure: The N-(p-tolyl)ethyl carbamate is dissolved in a solvent like 1,4-dioxane in a pressure-resistant vessel. A catalytic amount of copper sulfate and tert-butyl nitrite are added.[5] The mixture is heated (e.g., to 90°C) and the reaction progress is monitored by TLC.[5] Upon completion, the organic phase is extracted, washed, and dried.
Step 3: Deprotection (Hydrolysis) The final step is the removal of the ethyl carbamate protecting group to reveal the free amine, yielding the target product. This is typically achieved by acid- or base-catalyzed hydrolysis.
-
Procedure: The purified product from Step 2 is treated with an acid (e.g., HCl) or a base (e.g., NaOH) in an appropriate solvent system to cleave the carbamate group. The final product, 4-(methylsulfonyl)-2-nitroaniline, is then isolated through extraction and purified by recrystallization or column chromatography.[4]
Synthetic Workflow Diagram
Caption: Multi-step synthesis of 4-(methylsulfonyl)-2-nitroaniline.
Reactivity and Functional Group Dynamics
The chemical behavior of 4-(Methylsulfonyl)-2-nitroaniline is dominated by the electronic properties of its functional groups.
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Methylsulfonyl Group (-SO₂CH₃): This is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms. It deactivates the aromatic ring towards electrophilic substitution and increases the acidity of the N-H protons of the amino group.[4] Its stability makes it a reliable functional group in multi-step syntheses.
-
Nitro Group (-NO₂): As one of the strongest electron-withdrawing groups, the nitro group further deactivates the ring. A key aspect of its reactivity is its susceptibility to reduction. The nitro group can be selectively reduced to an amine, providing a synthetic handle for further functionalization, such as in the formation of diamine derivatives which are precursors to heterocyclic compounds.[7]
-
Amino Group (-NH₂): Despite the deactivating effects of the other substituents, the amino group remains a site of nucleophilicity. It can undergo reactions such as acylation and alkylation. Its primary synthetic utility in this context is often as a precursor that is introduced via the reduction of a nitro group.
The combined electron-withdrawing effects of the nitro and methylsulfonyl groups make the aromatic ring electron-deficient, rendering it susceptible to nucleophilic aromatic substitution under certain conditions.
Applications in Drug Discovery and Chemical Synthesis
4-(Methylsulfonyl)-2-nitroaniline is not typically an active pharmaceutical ingredient itself but serves as a crucial intermediate in constructing more complex bioactive molecules.[8]
-
Pharmaceutical Intermediates: Its structure is found within the scaffolds of various developmental drugs. For instance, nitroaniline derivatives are explored for their potential as anti-cancer agents, where they may interfere with cellular pathways related to cell proliferation and apoptosis.[7] The specific substitution pattern of 4-(Methylsulfonyl)-2-nitroaniline allows for precise modifications to tune the pharmacological properties of a target molecule.
-
Building Block in Organic Synthesis: It is a versatile starting material for producing a range of substituted anilines and benzimidazoles. The ability to selectively reduce the nitro group or perform reactions at the amino group provides chemists with a platform to build molecular complexity.[7][8]
-
Dye and Pigment Industry: Nitroanilines have historically been important intermediates in the synthesis of dyes and pigments.[8]
Spectroscopic Characterization
While specific analytical data requires experimental acquisition, the expected spectroscopic features can be predicted based on the molecule's structure.
-
¹H NMR: The spectrum would show distinct signals for the three aromatic protons, likely as complex multiplets due to their differing electronic environments. A sharp singlet corresponding to the three protons of the methylsulfonyl group would be observed in the upfield region. The two protons of the amino group would appear as a broad singlet.
-
IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands:
-
N-H stretching (for the amino group) around 3300-3500 cm⁻¹.
-
Asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.
-
Asymmetric and symmetric stretching of the N=O bonds in the nitro group around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
-
Safety and Handling
Compounds containing nitro and amino functional groups require careful handling. Based on data for structurally related nitroanilines, 4-(Methylsulfonyl)-2-nitroaniline should be treated as a hazardous substance.
-
Hazards: It is likely to be toxic if swallowed, in contact with skin, or if inhaled.[9][10] Prolonged or repeated exposure may cause organ damage.[9] Like many nitroaromatic compounds, it may cause methemoglobinemia, which impairs oxygen transport in the blood.[11]
-
Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles, and a lab coat is mandatory. All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[11][12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[11]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[12]
Conclusion
4-(Methylsulfonyl)-2-nitroaniline is a specialty chemical of significant value to the scientific community. The precise arrangement of its functional groups provides a unique platform for synthetic innovation, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its chemical properties, reactivity, and safe handling protocols is essential for harnessing its full potential as a strategic molecular building block.
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